Titanium, ((hydroxy-kappaO)acetato-kappaO)(isooctadecanoato-kappaO)(3-(2,5-octadienyl)oxiraneoctanoato-kappaO2)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

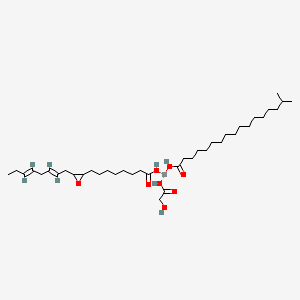

Titanium, ((hydroxy-kappaO)acetato-kappaO)(isooctadecanoato-kappaO)(3-(2,5-octadienyl)oxiraneoctanoato-kappaO2)- is a complex organometallic compound It features a titanium center coordinated with various ligands, including hydroxyacetate, isooctadecanoate, and 3-(2,5-octadienyl)oxiraneoctanoate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Titanium, ((hydroxy-kappaO)acetato-kappaO)(isooctadecanoato-kappaO)(3-(2,5-octadienyl)oxiraneoctanoato-kappaO2)- typically involves the reaction of titanium tetrachloride with the respective ligands under controlled conditions. The process may include steps such as:

Ligand Preparation: Synthesizing the ligands separately, ensuring they are pure and in the correct stoichiometric ratios.

Coordination Reaction: Mixing titanium tetrachloride with the ligands in an inert atmosphere to prevent unwanted side reactions. The reaction is often carried out in a solvent such as toluene or dichloromethane.

Purification: The resulting compound is purified using techniques like recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes using larger reactors, optimizing reaction conditions for higher yields, and implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Titanium, ((hydroxy-kappaO)acetato-kappaO)(isooctadecanoato-kappaO)(3-(2,5-octadienyl)oxiraneoctanoato-kappaO2)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of titanium oxides and modified ligands.

Reduction: Reduction reactions can alter the oxidation state of the titanium center, potentially changing the compound’s reactivity and properties.

Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other coordinating groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. Reactions are typically carried out at elevated temperatures.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under controlled conditions.

Substitution: Ligand exchange reactions often involve the use of excess ligands and solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield titanium dioxide and modified organic ligands, while reduction could produce lower oxidation state titanium complexes.

Scientific Research Applications

Photocatalysis

Titanium-based compounds are widely recognized for their photocatalytic properties. The unique structural features of titanium coordination compounds allow them to effectively facilitate chemical reactions under light irradiation.

- Photocatalytic Water Splitting : Titanium compounds can be utilized in photocatalytic water splitting to generate hydrogen fuel. Research indicates that titanium-based metal-organic frameworks (Ti-MOFs) exhibit promising optoelectronic properties that enhance their photocatalytic efficiency .

- Pollutant Degradation : Titanium dioxide (TiO2) has been extensively studied for its ability to degrade organic pollutants in water and air through photocatalytic oxidation processes. The incorporation of organic ligands into titanium structures can improve the stability and reactivity of the photocatalysts, leading to enhanced degradation rates of hazardous compounds .

Biomedical Applications

Titanium coordination compounds have shown potential in biomedical fields due to their biocompatibility and ability to interact with biological systems.

- Drug Delivery Systems : The unique properties of titanium complexes allow for the design of drug delivery systems that can target specific cells or tissues. For example, titanium-based carriers can encapsulate therapeutic agents and release them in a controlled manner, improving treatment efficacy .

- Antimicrobial Activity : Studies have demonstrated that titanium compounds possess antimicrobial properties, making them suitable for applications in wound healing and infection control. The photocatalytic activity of titanium can also contribute to disinfection processes by generating reactive oxygen species that kill bacteria .

Material Science

In materials science, titanium coordination compounds are explored for their potential in developing advanced materials with unique properties.

- Nanomaterials : Titanium-based nanomaterials exhibit remarkable mechanical strength and thermal stability. Their incorporation into composite materials can enhance the overall performance of products used in various industries, including aerospace and automotive sectors .

- Coatings : Titanium coordination compounds are used to create protective coatings with anti-corrosive properties. These coatings can be applied to metal surfaces to extend their lifespan and maintain structural integrity under harsh environmental conditions .

Catalysis

Titanium complexes serve as catalysts in various chemical reactions, providing an efficient pathway for synthesizing organic compounds.

- Organic Synthesis : Titanium-based catalysts facilitate reactions such as epoxidation and polymerization. The tunable nature of these catalysts allows chemists to optimize reaction conditions and improve yields .

- Environmental Catalysis : In environmental applications, titanium coordination compounds are employed to catalyze the breakdown of pollutants into less harmful substances, contributing to cleaner industrial processes .

Case Study 1: Photocatalytic Water Treatment

A study examined the use of titanium coordination compounds for the photocatalytic degradation of organic pollutants in wastewater. The results indicated a significant reduction in pollutant concentration when exposed to UV light, highlighting the effectiveness of these compounds in environmental remediation efforts.

Case Study 2: Antimicrobial Coatings

Research focused on developing antimicrobial coatings using titanium-based materials demonstrated their efficacy in preventing bacterial growth on surfaces. The coatings were tested under various conditions, showing sustained antimicrobial activity over extended periods.

Mechanism of Action

The mechanism by which this compound exerts its effects involves the coordination of the titanium center with target molecules. The ligands play a crucial role in stabilizing the titanium center and facilitating interactions with other molecules. The pathways involved may include:

Catalysis: The titanium center acts as a catalytic site, enabling various chemical transformations.

Drug Delivery: The compound can form stable complexes with drugs, enhancing their solubility and bioavailability.

Imaging: The unique structure allows for the attachment of imaging agents, improving contrast and detection in medical imaging.

Comparison with Similar Compounds

Similar Compounds

Titanium(IV) isopropoxide: A simpler titanium compound used in similar applications but lacks the complex ligand structure.

Titanium(IV) chloride: A precursor to many titanium compounds, used in industrial processes.

Titanium(IV) acetylacetonate: Another titanium complex with different ligands, used in catalysis and material science.

Uniqueness

Titanium, ((hydroxy-kappaO)acetato-kappaO)(isooctadecanoato-kappaO)(3-(2,5-octadienyl)oxiraneoctanoato-kappaO2)- is unique due to its specific ligand arrangement, which imparts distinct chemical and physical properties. This makes it particularly valuable in specialized applications where other titanium compounds may not be as effective.

Biological Activity

Titanium-based compounds have garnered significant attention in biomedical research due to their diverse biological activities, particularly in the fields of oncology and materials science. The compound Titanium, ((hydroxy-kappaO)acetato-kappaO)(isooctadecanoato-kappaO)(3-(2,5-octadienyl)oxiraneoctanoato-kappaO2)- exhibits potential therapeutic properties that merit detailed exploration.

- Molecular Formula: C38H76O9Ti

- Molar Mass: 724.87 g/mol

- CAS Number: 68443-41-4

This compound is characterized by its complex structure, which includes hydroxyacetate and fatty acid moieties that may contribute to its biological interactions.

Biological Activity Overview

The biological activity of titanium compounds is often linked to their ability to induce apoptosis in cancer cells, serve as catalysts in biochemical reactions, and exhibit antimicrobial properties.

Anticancer Activity

Research indicates that titanium complexes can significantly inhibit the proliferation of various cancer cell lines. For example:

- IC50 Values:

- Complex 1: 2.2 µM (C3 cells)

- Complex 2: 8.6 µM (C3 cells)

These values suggest that the titanium salan complexes exhibit potent anticancer properties, particularly against melanoma and liver cancer cell lines .

| Cell Line | IC50 (µM) | Activity Level |

|---|---|---|

| C3 | 2.2 | High |

| HeLa S3 | Variable | Moderate |

| Hep G2 | Variable | Moderate |

The mechanism through which titanium complexes exert their anticancer effects primarily involves the induction of apoptosis and cell cycle arrest. The complexes are known to stabilize in aqueous environments, which enhances their bioavailability and therapeutic efficacy .

Case Studies

- In Vitro Studies

- In Vivo Studies

Additional Biological Activities

Beyond anticancer properties, titanium compounds have shown promise in other areas:

- Antimicrobial Activity: Titanium oxide nanoparticles have demonstrated effective antimicrobial properties against both Gram-positive and Gram-negative bacteria. Their mechanism involves generating reactive oxygen species (ROS), leading to oxidative stress in microbial cells .

- Biocompatibility: Titanium surfaces modified with various treatments (e.g., anodic oxidation) have been shown to enhance cell adhesion and proliferation, making them suitable for biomedical implants .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this titanium complex, considering ligand coordination challenges?

Methodological Answer: The synthesis of mixed-ligand titanium complexes requires careful control of ligand addition order, solvent polarity, and temperature to avoid ligand competition or displacement. A stepwise approach is recommended:

Pre-coordination of stronger-field ligands : Start with the hydroxyacetato ligand, which binds via κO, in a polar solvent (e.g., THF) at 60°C to stabilize the titanium center .

Sequential addition of bulky ligands : Introduce isooctadecanoato (κO) under inert conditions to prevent oxidation.

Epoxide-functionalized ligand incorporation : Add 3-(2,5-octadienyl)oxiraneoctanoato (κO²) last, as its strained epoxide group may require milder conditions (room temperature, toluene) to prevent ring-opening .

Validate each step via FT-IR (monitoring C=O stretches) and elemental analysis.

Q. Which spectroscopic and analytical techniques are most effective for characterizing the coordination geometry and ligand environment?

Methodological Answer:

- X-ray Diffraction (XRD) : Resolves crystal structure, bond lengths, and coordination geometry. For amorphous samples, pair with EXAFS to analyze local Ti-O bonding .

- Multinuclear NMR : Use deuterated analogs (e.g., isooctadecanoato-d35) to reduce signal overlap in ¹H/¹³C NMR, clarifying ligand environments .

- IR Spectroscopy : Identify ligand-specific vibrations (e.g., epoxide C-O-C at ~850 cm⁻¹, carboxylate stretches at 1550–1650 cm⁻¹) .

- ESI-MS : Confirm molecular ion peaks and fragmentation patterns in solution.

Q. How do pH and solvent polarity affect the stability of the titanium complex in solution?

Methodological Answer:

- pH Stability : Conduct potentiometric titrations in aqueous/organic mixtures (e.g., 50% ethanol). Monitor Ti⁴+ hydrolysis above pH 3 using dynamic light scattering (DLS) to detect colloidal TiO₂ formation .

- Solvent Effects : Test stability in aprotic (THF, DMSO) vs. protic (methanol) solvents via UV-Vis spectroscopy. Polar aprotic solvents stabilize the complex by reducing ligand protonation .

Advanced Research Questions

Q. What computational methods can predict the electronic structure and reactivity of this titanium complex with mixed ligands?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior. Assign partial charges to ligands to model ligand substitution kinetics .

- Molecular Dynamics (MD) : Simulate solvent interactions and ligand dissociation pathways in silico. Compare with experimental kinetic data (e.g., stopped-flow spectroscopy) .

- TD-DFT : Correlate UV-Vis absorption bands with electronic transitions (e.g., ligand-to-metal charge transfer) .

Q. How do competing ligand substitution reactions influence catalytic activity in epoxidation or polymerization?

Methodological Answer:

- In Situ Spectroscopy : Use Raman or IR to monitor epoxide ring-opening during catalysis. Compare reactivity with/without isooctadecanoato ligand (steric hindrance vs. electronic effects) .

- Kinetic Isotope Effects (KIE) : Replace hydroxyacetato with deuterated analogs to study proton transfer steps in catalytic cycles .

- Controlled-Potential Electrochemistry : Identify redox-active ligands via cyclic voltammetry. Correlate Ti⁴+/Ti³+ transitions with catalytic turnover .

Q. What strategies resolve contradictions between spectroscopic data and theoretical predictions regarding ligand binding modes?

Methodological Answer:

- Cross-Validation : Combine EXAFS (Ti-O bond distances) with DFT-optimized geometries to validate coordination modes .

- Isotopic Labeling : Synthesize site-specific deuterated ligands (e.g., 2,2-d2-octadecanoato) to isolate NMR signals for individual ligands .

- Variable-Temperature Studies : Perform VT-NMR to detect dynamic ligand exchange processes that may obscure static structural data .

Properties

CAS No. |

69103-14-6 |

|---|---|

Molecular Formula |

C38H70O8Ti |

Molecular Weight |

702.8 g/mol |

IUPAC Name |

2-hydroxyacetic acid;16-methylheptadecanoic acid;8-[3-[(2E,5E)-octa-2,5-dienyl]oxiran-2-yl]octanoic acid;titanium |

InChI |

InChI=1S/C18H30O3.C18H36O2.C2H4O3.Ti/c1-2-3-4-5-7-10-13-16-17(21-16)14-11-8-6-9-12-15-18(19)20;1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20;3-1-2(4)5;/h3-4,7,10,16-17H,2,5-6,8-9,11-15H2,1H3,(H,19,20);17H,3-16H2,1-2H3,(H,19,20);3H,1H2,(H,4,5);/b4-3+,10-7+;;; |

InChI Key |

DRYQMSADLUYEOG-DRDGBFAZSA-N |

Isomeric SMILES |

CC/C=C/C/C=C/CC1C(O1)CCCCCCCC(=O)O.CC(C)CCCCCCCCCCCCCCC(=O)O.C(C(=O)O)O.[Ti] |

Canonical SMILES |

CCC=CCC=CCC1C(O1)CCCCCCCC(=O)O.CC(C)CCCCCCCCCCCCCCC(=O)O.C(C(=O)O)O.[Ti] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.